![molecular formula C8H7NO4 B025401 2-Methoxy-6-nitrobenzaldehyde CAS No. 19689-88-4](/img/structure/B25401.png)
2-Methoxy-6-nitrobenzaldehyde
Overview
Description
“2-Methoxy-6-nitrobenzaldehyde” is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 .
Synthesis Analysis
There are several methods for synthesizing “2-Methoxy-6-nitrobenzaldehyde”. One approach involves the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane, followed by hydrolysis . This method uses the same acidic heterogeneous catalyst for 1,3-dioxolane formation and hydrolysis, and it can be recycled several times without loss of efficiency .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-nitrobenzaldehyde” can be represented by the InChI code: 1S/C8H7NO4/c1-13-8-4-2-3-7 (9 (11)12)6 (8)5-10/h2-5H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group (OCH3) at position 2 and a nitro group (NO2) at position 6 .
Physical And Chemical Properties Analysis
“2-Methoxy-6-nitrobenzaldehyde” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Wittig and Wittig–Horner Reactions
2-Methoxy-6-nitrobenzaldehyde is used in the Wittig and Wittig–Horner reactions . These reactions are among the most important organic syntheses that form C=C bonds, as they usually have high yields and offer excellent stereoselectivity . The Wittig reaction involves the chemical reaction between an aldehyde or ketone with a so-called Wittig reagent, for instance, phosphonium ylide . This reaction is commonly involved in the synthesis of novel anti-cancer and anti-viral compounds .
Baylis-Hillman Reaction
The compound is also used in the Baylis-Hillman reaction . This reaction affords a mixture of products, including the ‘normal’ Baylis-Hillman adduct, the methyl vinyl ketone (MVK) dimer, and a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts . This reaction has been used in the construction of various molecular targets .
Synthesis of Zinc-Selective Spiropyran-Based Fluorescent and Photoregenerable Receptor
2-Methoxy-6-nitrobenzaldehyde is used for the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptor . This receptor can be used in various applications, including the detection and quantification of zinc ions in biological systems .
Synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide Dihydrate
The compound is used in the synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate . This compound has potential applications in medicinal chemistry .
Synthesis of Ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate
2-Methoxy-6-nitrobenzaldehyde is used in the synthesis of ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate . This compound has potential applications in organic synthesis .
Synthesis of 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline
The compound is used in the synthesis of 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline . This compound has potential applications in medicinal chemistry .
Mechanism of Action
Mode of Action
Nitrobenzaldehydes can undergo nucleophilic substitution reactions . In such reactions, the nitro group (-NO2) on the benzene ring can act as an electron-withdrawing group, making the carbon atom of the aldehyde group more susceptible to nucleophilic attack.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-nitrobenzaldehyde . For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation and inhalation, as well as contact with skin and eyes .
properties
IUPAC Name |
2-methoxy-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCOCZQZPQKVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542339 | |
Record name | 2-Methoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitrobenzaldehyde | |
CAS RN |
19689-88-4 | |
Record name | 2-Methoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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